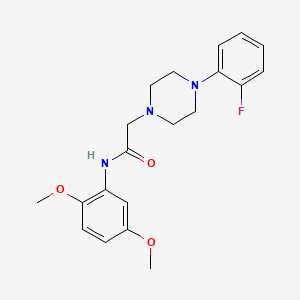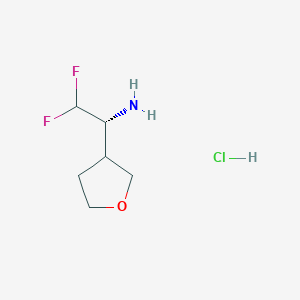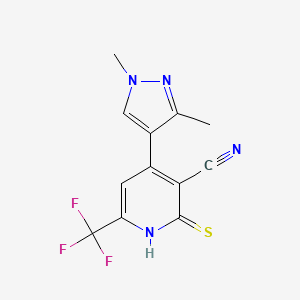![molecular formula C14H19NO4S B2935895 1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid CAS No. 1706460-12-9](/img/structure/B2935895.png)
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of cyclohexanecarboxylic acid, with a methylsulfonyl-amino-phenyl group attached to the cyclohexane ring . It has a molecular weight of 297.38 .
Molecular Structure Analysis
The compound has the following InChI code:1S/C14H19NO4S/c1-11-5-7-12(8-6-11)20(18,19)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) . This indicates that it has a cyclohexane ring with a carboxylic acid group and a 4-methylsulfonyl-phenyl-amino group attached. Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.作用機序
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, leukotrienes, and thromboxanes. It also inhibits the production of nitric oxide, which is involved in the inflammatory response. This compound acid has been shown to have a potent analgesic effect, which is mediated through the inhibition of COX enzymes.
実験室実験の利点と制限
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be easily synthesized in the laboratory. However, this compound acid has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has some potential side effects, such as gastrointestinal bleeding and renal toxicity.
将来の方向性
There are a number of future directions for the study of 1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid. One area of research is the development of new analogs and derivatives of this compound acid with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound acid in the treatment of cancer and other diseases. Finally, further studies are needed to better understand the mechanism of action of this compound acid and its effects on various physiological systems.
合成法
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid can be synthesized by reacting 4-chloro-m-toluidine with cyclohexanecarbonyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium methanesulfinate to form this compound acid. The overall yield of this synthesis method is around 50%.
科学的研究の応用
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. This compound acid has also been used to treat menstrual cramps and dysmenorrhea. In addition, it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
1-[4-(methanesulfonamido)phenyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-20(18,19)15-12-7-5-11(6-8-12)14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFJMFSOJJAPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935816.png)

![2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride](/img/structure/B2935818.png)
![2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935819.png)
![2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-3-(trifluoromethyl)pyridine](/img/structure/B2935820.png)
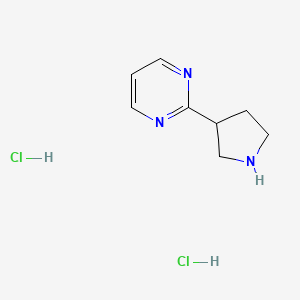

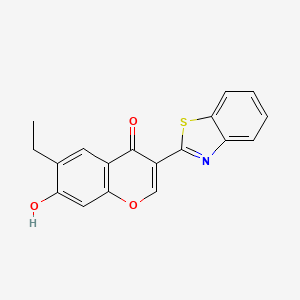
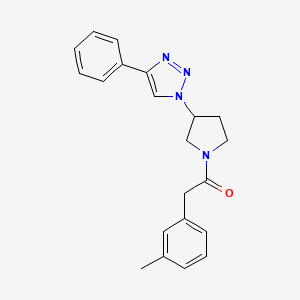

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)
